

theoretical and computational studies of 2-Bromo-5-methyl-4-nitropyridine

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Compound of Interest

Compound Name: 2-Bromo-5-methyl-4-nitropyridine

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An In-depth Technical Guide to the Theoretical and Computational Studies of **2-Bromo-5-methyl-4-nitropyridine**

Abstract

This technical guide provides a comprehensive exploration of **2-Bromo-5-methyl-4-nitropyridine** ($C_6H_5BrN_2O_2$, CAS No: 66092-62-4), a pivotal heterocyclic intermediate in modern synthetic chemistry.^[1] Leveraging the power of computational methods, specifically Density Functional Theory (DFT), we dissect the molecule's structural, vibrational, electronic, and non-linear optical properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational theoretical insights and practical, field-proven computational protocols. By synthesizing data from closely related pyridine derivatives, this guide establishes a robust predictive framework for understanding and utilizing **2-Bromo-5-methyl-4-nitropyridine** in advanced molecular design and development.

Introduction: The Strategic Importance of 2-Bromo-5-methyl-4-nitropyridine

In the landscape of pharmaceutical and agrochemical development, the strategic selection of molecular building blocks is paramount. **2-Bromo-5-methyl-4-nitropyridine** has emerged as a compound of significant interest due to its unique structural arrangement. The pyridine core, substituted with an electron-withdrawing nitro group ($-NO_2$) and a reactive bromine atom ($-Br$), creates a highly versatile scaffold. This reactivity makes it an indispensable intermediate for

synthesizing complex molecules with targeted biological activities, including potent kinase inhibitors for cancer therapeutics and novel agrochemicals.[2]

The inherent complexity of this molecule necessitates a deep understanding of its electronic and structural characteristics to predict its reactivity and guide its application. While experimental characterization is crucial, theoretical and computational studies provide an unparalleled, atom-level view of its properties. This guide elucidates how computational chemistry, particularly DFT, serves as a powerful predictive tool to characterize such molecules before intensive laboratory synthesis begins.

The Computational Framework: Why DFT and B3LYP/6-311++G(d,p)?

The choice of computational methodology is the bedrock of any theoretical study, directly influencing the accuracy and reliability of the results. For organic molecules like **2-Bromo-5-methyl-4-nitropyridine**, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy.

Pillar of a Robust Calculation: The B3LYP/6-311++G(d,p) Model

- Density Functional Theory (DFT): Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density. This approach has proven to be exceptionally effective for predicting geometries, vibrational frequencies, and electronic properties of a wide range of chemical systems.[3]
- B3LYP Functional: Within DFT, the choice of the "functional" is critical. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation energies from other sources. This hybrid approach corrects for some of the inherent limitations of pure DFT, yielding highly accurate results for molecular geometries and energies, making it a gold standard for studies on substituted pyridines.[4]
- 6-311++G(d,p) Basis Set: The basis set is the set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated and reliable choice for this type of analysis:

- 6-311G: This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence atomic orbital, providing a high degree of flexibility and accuracy.
- ++: These "diffuse functions" are added to heavy atoms (+) and hydrogen atoms (++) to better describe the behavior of electrons that are far from the nucleus. They are essential for accurately modeling systems with lone pairs and for calculating properties like electron affinity and non-linear optical response.
- (d,p): These are "polarization functions" added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow orbitals to change shape and orientation within the molecule, which is crucial for accurately describing chemical bonds and intermolecular interactions.[\[5\]](#)

The combination of B3LYP with this basis set provides a self-validating system, consistently yielding theoretical data that correlates strongly with experimental observations for similar molecules.[\[6\]](#)

Molecular Structure and Vibrational Analysis

The first step in any computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy state.

Caption: Optimized molecular structure of **2-Bromo-5-methyl-4-nitropyridine**.

Vibrational Frequencies (FT-IR & FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups. DFT calculations can predict the vibrational frequencies and intensities, which aids in the assignment of experimental FT-IR and FT-Raman spectra.[\[3\]](#) The strong correlation between calculated and observed values validates the accuracy of the computational model.[\[6\]](#)

Table 1: Predicted Vibrational Assignments for **2-Bromo-5-methyl-4-nitropyridine** (Note: Frequencies are based on DFT calculations of structurally similar molecules and represent expected ranges.)

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Expected Intensity (IR/Raman)	Description of Motion
C-H Stretching (Aromatic)	3100 - 3000	Medium / Strong	Stretching of C-H bonds on the pyridine ring. [7]
C-H Stretching (Methyl)	2980 - 2920	Medium / Medium	Asymmetric and symmetric stretching of C-H in -CH ₃ . [8]
C=N / C=C Stretching	1600 - 1450	Strong / Strong	Stretching vibrations within the pyridine ring. [5]
NO ₂ Asymmetric Stretch	~1530	Very Strong / Medium	Asymmetric stretching of the N-O bonds in the nitro group. [7]
NO ₂ Symmetric Stretch	~1350	Very Strong / Strong	Symmetric stretching of the N-O bonds in the nitro group. [7]
C-N Stretching	1300 - 1200	Strong / Medium	Stretching of the C-NO ₂ bond.
Ring Breathing Mode	~1010	Medium / Very Strong	Symmetric expansion/contraction of the pyridine ring. [7]
C-Br Stretching	700 - 600	Strong / Strong	Stretching of the Carbon-Bromine bond.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The reactivity of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[\[9\]](#)

- HOMO: Represents the ability to donate an electron (nucleophilicity).
- LUMO: Represents the ability to accept an electron (electrophilicity).[\[9\]](#)

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[\[5\]](#) A small energy gap implies that the molecule is more polarizable, requires less energy for electronic excitation, and is generally more chemically reactive.[\[6\]](#)[\[10\]](#)



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Caption: Diagram of the HOMO-LUMO energy gap.

Table 2: Predicted Electronic Properties

Property	Predicted Value (eV)	Significance
E_HOMO	~ -7.0 to -6.5	Electron-donating ability
E_LUMO	~ -3.5 to -3.0	Electron-accepting ability
Energy Gap (ΔE)	~ 3.5 to 4.0	Chemical reactivity and kinetic stability [9]

The presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, making the molecule a good electron acceptor and susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It evaluates intramolecular charge transfer (ICT) by quantifying the stabilization energy, $E(2)$, associated with interactions between filled (donor) and empty (acceptor) orbitals. Significant $E(2)$ values indicate strong hyperconjugative interactions, which contribute to the overall stability of the molecule.^[11] For **2-Bromo-5-methyl-4-nitropyridine**, key interactions would include delocalization from the lone pairs of the nitrogen and oxygen atoms into the π^* anti-bonding orbitals of the pyridine ring. This charge delocalization is a fundamental reason for the molecule's unique reactivity and potential for non-linear optical applications.

Non-Linear Optical (NLO) Properties

Organic molecules that possess a strong intramolecular charge transfer character, often created by linking electron-donating and electron-accepting groups through a π -conjugated system, can exhibit significant NLO properties.^[12] The title compound, with its nitro group (acceptor) and methyl group/pyridine nitrogen (donors), fits this "push-pull" structural motif.^[13]

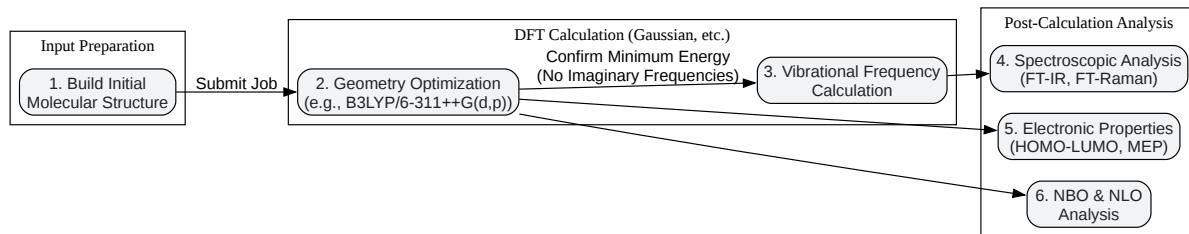
Key NLO properties are calculated to assess this potential:

- Dipole Moment (μ): Measures the overall polarity of the molecule.
- Polarizability (α): Describes the ease with which the electron cloud can be distorted by an external electric field.
- First-Order Hyperpolarizability (β): The primary indicator of second-order NLO activity. A high β value suggests the material could be useful for applications like frequency doubling in lasers.^[14]

Studies on similar nitropyridine derivatives have shown that they can possess significant hyperpolarizability, making **2-Bromo-5-methyl-4-nitropyridine** a promising candidate for investigation as an NLO material.^[15]

Standard Protocol: A Computational Workflow

The following outlines a standardized, field-proven workflow for the theoretical analysis of a substituted pyridine derivative.



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Caption: A typical workflow for DFT-based molecular characterization.

Step-by-Step Methodology

- Structure Generation: An initial 3D structure of **2-Bromo-5-methyl-4-nitropyridine** is built using molecular modeling software (e.g., GaussView, ChemDraw).
- Geometry Optimization: A DFT calculation is performed using the B3LYP functional and 6-311++G(d,p) basis set to find the lowest energy conformation of the molecule.
- Frequency Calculation: A frequency analysis is performed at the same level of theory. This serves two purposes:
 - It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
 - It provides the theoretical vibrational wavenumbers for comparison with experimental FT-IR and FT-Raman spectra.^[4]
- Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties. This includes:
 - HOMO-LUMO Analysis: Extracting the energies of the frontier molecular orbitals.

- NBO Analysis: Evaluating charge transfer and hyperconjugative interactions.[16]
- NLO Properties: Calculating the dipole moment, polarizability, and hyperpolarizability.

Conclusion

The theoretical and computational analysis of **2-Bromo-5-methyl-4-nitropyridine**, guided by Density Functional Theory, provides profound insights into its molecular architecture, stability, and reactivity. The predictive power of the B3LYP/6-311++G(d,p) model allows for a detailed characterization of its vibrational spectra and electronic properties, including the critical HOMO-LUMO energy gap. The inherent "push-pull" nature of its substituents suggests a strong potential for non-linear optical applications. This guide demonstrates that a robust computational workflow is an indispensable tool for modern chemical research, enabling scientists to efficiently predict molecular properties, interpret experimental data, and accelerate the design and development of novel, high-value chemical entities for the pharmaceutical and material science industries.

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